molecular formula C21H16BrN3O5 B3568395 N-[3-[(2-bromobenzoyl)amino]phenyl]-4-methoxy-3-nitrobenzamide

N-[3-[(2-bromobenzoyl)amino]phenyl]-4-methoxy-3-nitrobenzamide

Cat. No.: B3568395
M. Wt: 470.3 g/mol
InChI Key: PYFKXSWNFPUEQV-UHFFFAOYSA-N
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Description

N-[3-[(2-bromobenzoyl)amino]phenyl]-4-methoxy-3-nitrobenzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of bromine, methoxy, and nitro functional groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-[(2-bromobenzoyl)amino]phenyl]-4-methoxy-3-nitrobenzamide typically involves multi-step organic reactions. One common method includes the acylation of 2-bromobenzoic acid with 3-amino-4-methoxy-3-nitrobenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-[(2-bromobenzoyl)amino]phenyl]-4-methoxy-3-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Substitution: The methoxy group can be replaced with other substituents through electrophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution of the bromine atom can result in various halogenated compounds.

Scientific Research Applications

N-[3-[(2-bromobenzoyl)amino]phenyl]-4-methoxy-3-nitrobenzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[3-[(2-bromobenzoyl)amino]phenyl]-4-methoxy-3-nitrobenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular pathways involved in inflammation and cell proliferation, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-{3-[(2-bromobenzoyl)amino]phenyl}-2-thiophenecarboxamide
  • 4-Bromo-N-(4-{4-[(4-bromobenzoyl)amino]benzyl}phenyl)benzamide
  • [2-Amino-3-(4-bromobenzoyl)phenyl]acetic acid

Uniqueness

N-[3-[(2-bromobenzoyl)amino]phenyl]-4-methoxy-3-nitrobenzamide is unique due to the presence of the methoxy and nitro groups, which impart distinct chemical properties and reactivity. These functional groups make the compound versatile for various chemical transformations and applications in research and industry.

Properties

IUPAC Name

N-[3-[(2-bromobenzoyl)amino]phenyl]-4-methoxy-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16BrN3O5/c1-30-19-10-9-13(11-18(19)25(28)29)20(26)23-14-5-4-6-15(12-14)24-21(27)16-7-2-3-8-17(16)22/h2-12H,1H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYFKXSWNFPUEQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CC=C3Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16BrN3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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